5-formyl-N,N-dimethylisoxazole-3-carboxamide
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Overview
Description
5-formyl-N,N-dimethylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N,N-dimethylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by functionalization. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . Catalysts such as copper (I) or ruthenium (II) are often used in these reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-formyl-N,N-dimethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
Oxidation: 5-carboxy-N,N-dimethylisoxazole-3-carboxamide.
Reduction: 5-hydroxymethyl-N,N-dimethylisoxazole-3-carboxamide.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-formyl-N,N-dimethylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive isoxazole derivatives.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-formyl-N,N-dimethylisoxazole-3-carboxamide is not well-documented. like other isoxazole derivatives, it may interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved would depend on the particular application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-formylisoxazole-3-carboxamide
- N,N-dimethylisoxazole-3-carboxamide
- 5-methyl-N,N-dimethylisoxazole-3-carboxamide
Uniqueness
5-formyl-N,N-dimethylisoxazole-3-carboxamide is unique due to the presence of both a formyl group and a dimethylamino group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-formyl-N,N-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H8N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3-4H,1-2H3 |
InChI Key |
ABDLGRBZEANHIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NOC(=C1)C=O |
Origin of Product |
United States |
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